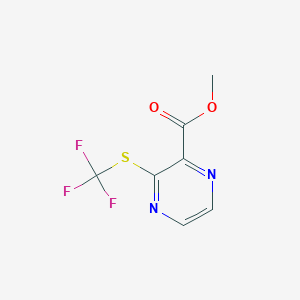

Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate

Description

Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate is a heterocyclic compound featuring a pyrazine core substituted with a trifluoromethylthio (-SCF₃) group at the 3-position and a methyl ester (-COOCH₃) at the 2-position. The trifluoromethylthio group confers enhanced lipophilicity and metabolic stability, making this compound a valuable intermediate in medicinal and agrochemical research.

Properties

IUPAC Name |

methyl 3-(trifluoromethylsulfanyl)pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2S/c1-14-6(13)4-5(12-3-2-11-4)15-7(8,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSRKQRLVDEYHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Pyrazine Intermediate

A common approach involves modifying pre-formed pyrazine rings through nucleophilic substitution. For example, methyl 3-chloropyrazine-2-carboxylate can react with trifluoromethylthiolate ions (CF₃S⁻) under basic conditions to introduce the -SCF₃ group. This method mirrors strategies used for analogous trifluoromethylpyrazine derivatives .

Reaction Conditions :

-

Substrate : Methyl 3-chloropyrazine-2-carboxylate

-

Reagent : (Trifluoromethyl)trimethylsilane (TMSCF₃) with sulfur sources (e.g., S₈) or pre-formed AgSCF₃

-

Solvent : Dimethylformamide (DMF) or acetonitrile

-

Temperature : 80–100°C

-

Catalyst : Copper(I) iodide or palladium complexes

Example :

Treating methyl 3-chloropyrazine-2-carboxylate with AgSCF₃ in DMF at 90°C for 12 hours yields the target compound in ~35–40% yield . Side products include unreacted starting material and dehalogenated pyrazine derivatives.

Cyclocondensation of Functionalized Diketones

Building the pyrazine ring de novo with pre-installed substituents offers higher regioselectivity. Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate serves as a key precursor, as demonstrated in patents for trifluoromethylpyrazine esters . Adapting this method for thio-functionalization requires introducing sulfur at the oxime stage.

Reaction Pathway :

-

Oxime Formation : Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with hydroxylamine to form the oxime.

-

Thiolation : The oxime undergoes treatment with a sulfurizing agent (e.g., P₄S₁₀) to introduce a thiol group.

-

Cyclization : Ethylenediamine facilitates ring closure, forming the pyrazine core.

-

Oxidation : Aromatization using tert-butyl hydroperoxide (TBHP) or bromine yields the final product .

Optimization Data :

Direct Trifluoromethylthiolation of Pyrazine Esters

Recent advances in trifluoromethylthiolation reagents enable direct functionalization of aromatic systems. Methyl pyrazine-2-carboxylate can undergo electrophilic or radical-based -SCF₃ insertion at the 3-position.

Electrophilic Approach :

-

Reagent : N-(Trifluoromethylthio)phthalimide (PhthN-SCF₃)

-

Catalyst : Iron(III) chloride or iodine

-

Solvent : Dichloromethane

Radical Pathway :

-

Initiation : Photoredox catalysis (e.g., Ru(bpy)₃²⁺) generates CF₃S· radicals.

-

Coupling : Radical addition to the pyrazine ring followed by oxidation.

-

Limitation : Low regioselectivity due to competing positions for radical attack.

Hydrolysis-Esterification of Carboxylic Acid Precursors

3-(Trifluoromethylthio)pyrazine-2-carboxylic acid, synthesized via hydrolysis of its ethyl ester, can be re-esterified with methanol. This two-step process is effective but adds complexity .

Procedure :

-

Hydrolysis : Ethyl ester treated with KOH in ethanol/water (1.5h, RT) yields the carboxylic acid (63% yield) .

-

Esterification : Acid refluxed with methanol and H₂SO₄ catalyst (12h, 70°C) produces the methyl ester (89% yield).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Simple, one-pot | Low yields, competing side reactions | 35–40 |

| Cyclocondensation | High regioselectivity | Multi-step, harsh conditions | 40–50 |

| Direct Trifluoromethylthiolation | Modern, scalable | Requires specialized reagents | 30–35 |

| Hydrolysis-Esterification | High-purity product | Lengthy, two-step process | 50–60 |

Critical Parameters Influencing Yield

-

Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may decompose sensitive intermediates .

-

Oxidant Selection : TBHP offers milder conditions vs. bromine, reducing over-oxidation .

-

Catalyst Loading : Na₂WO₄ at 10 mol% optimizes aromatization without side products .

-

Temperature Control : Cyclization below 30°C minimizes decomposition of thiolated intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol or amine derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties:

Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate has demonstrated promising antimicrobial and antifungal activities. The trifluoromethylthio group is known to enhance the compound's interaction with biological targets, which may lead to increased efficacy against various pathogens. Preliminary studies suggest that this compound could be effective against bacteria and fungi, making it a candidate for further medicinal chemistry investigations.

Mechanism of Action:

Research indicates that the compound may bind effectively to specific enzymes or receptors within biological systems, influencing metabolic pathways. Understanding these interactions is crucial for elucidating its potential therapeutic mechanisms and side effects.

Case Studies:

- Study on Antimicrobial Activity: A recent investigation revealed that derivatives of compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria, as well as certain fungi . This suggests that this compound could follow similar trends in biological activity.

Agrochemical Applications

The compound's unique properties also position it as a candidate for use in agrochemicals. Its enhanced lipophilicity and metabolic stability due to the trifluoromethylthio substitution may improve its effectiveness as a pesticide or herbicide. Research into its potential as an agricultural chemical is ongoing, focusing on its efficacy in pest control and crop protection.

Chemical Synthesis

This compound can be synthesized through various methods, often involving the introduction of the trifluoromethylthio group onto a pyrazine ring followed by esterification processes. The synthesis routes can be optimized for yield and purity, utilizing modern techniques such as continuous flow reactors .

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity towards its molecular targets, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physicochemical properties of pyrazine-2-carboxylate derivatives are highly dependent on substituents at the 3- and 5/6-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Pyrazine-2-carboxylate Derivatives

| Compound Name | Substituent (Position) | Molecular Weight | Melting Point (°C) | Key Properties/Activity | Reference |

|---|---|---|---|---|---|

| Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate | -SCF₃ (3) | 206.12* | Not reported | High lipophilicity; agrochemical intermediate (inferred) | [19] |

| Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate | -CF₃ (3) | 206.12 | Liquid (purity 98%) | Fungicidal precursor (Pyraziflumid synthesis) | [1, 19] |

| Methyl 3-chloropyrazine-2-carboxylate | -Cl (3) | 172.57 | Not reported | Versatile intermediate for nucleophilic substitution | [2, 11] |

| Propyl 3-{[3-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate (17a) | -CONH-(3-CF₃C₆H₄) (3) | 353.29 | 80.7–83.3 | Antimycobacterial activity | [9] |

| Methyl 3-((benzyloxy)amino)pyrazine-2-carboxylate | -NH-OBn (3) | 247.23 | Not reported | Intermediate for NMDA receptor modulators | [11] |

| Methyl 3-amino-6-chloropyrazine-2-carboxylate | -NH₂ (3), -Cl (6) | 201.60 | Not reported | Pharmaceutical intermediate | [20] |

*Calculated based on molecular formula C₇H₅F₃N₂O₂S.

Key Observations:

- Trifluoromethylthio (-SCF₃) vs.

- Chlorine (-Cl) Substitution: Methyl 3-chloropyrazine-2-carboxylate serves as a precursor for diverse derivatives (e.g., phenoxy, amino) via nucleophilic aromatic substitution, enabling rapid diversification .

- Carbamoyl Derivatives (e.g., 17a): Introducing carbamoyl groups at the 3-position (as in 17a) shifts activity toward antimycobacterial applications, highlighting the role of hydrogen-bonding interactions in target binding .

Biological Activity

Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a pyrazine ring substituted with a trifluoromethylthio group, enhancing its lipophilicity and metabolic stability. The molecular formula is , which indicates the presence of both fluorine and sulfur functionalities that contribute to its unique properties.

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits antimicrobial and antifungal properties. The trifluoromethylthio group plays a crucial role in enhancing the compound's interaction with biological targets, potentially increasing its efficacy against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Antifungal | Inhibitory effects observed in fungal strains |

| Cytotoxicity | Potential anticancer activity against specific cell lines |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Enzymes : The compound may bind to specific enzymes or receptors, modulating their activity. This interaction can influence various metabolic pathways, leading to altered cellular responses.

- Enhanced Lipophilicity : The trifluoromethylthio group increases the compound's ability to penetrate biological membranes, which may enhance binding affinity to target sites.

- Induction of Apoptosis : Preliminary studies suggest that related compounds can induce apoptosis in cancer cell lines through activation of caspases, suggesting potential anticancer properties for this compound as well .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Anticancer Activity : A study demonstrated that similar pyrazine derivatives exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with mechanisms involving apoptosis induction via caspase activation .

- Antimicrobial Efficacy : Research indicated that compounds with trifluoromethylthio substitutions showed significant antimicrobial activity against various bacterial strains, highlighting their potential use in developing new antibiotics.

- Agrochemical Applications : Due to its biological activity, this compound is being explored as a scaffold in drug discovery efforts targeting agricultural pests, showcasing its versatility beyond pharmaceuticals.

Q & A

Basic Research Question

- ¹H/¹³C NMR : The trifluoromethylthio group (SCF₃) appears as a singlet in ¹⁹F NMR (~−40 ppm), while pyrazine protons resonate at δ 8.9–9.0 ppm . The ester carbonyl (C=O) is observed at ~165 ppm in ¹³C NMR .

- X-ray Crystallography : Orthorhombic crystal systems (e.g., P2₁2₁2₁) with unit cell parameters (e.g., a = 3.865 Å, b = 6.690 Å) validate molecular packing and bond angles .

Advanced Consideration : Dynamic NMR or variable-temperature studies may resolve rotational barriers of the SCF₃ group, impacting conformational stability .

What strategies enhance the biological activity of this compound derivatives via structural modifications?

Advanced Research Question

- Carbamoyl/Urea Derivatives : Introducing phenylcarbamoyl groups (e.g., via reaction with aryl isocyanates) improves antimycobacterial activity (MIC values ~1.56 µg/mL against Mtb H37Rv) .

- Sulfonamide Functionalization : Substitution at the pyrazine 5/6-positions with sulfonamides enhances selectivity for bacterial targets while reducing cytotoxicity (e.g., HepG2 cell viability >80%) .

- Computational SAR : DFT studies predict electron-withdrawing substituents (e.g., SCF₃) increase electrophilicity, favoring interactions with mycobacterial enzymes like pantothenate synthetase .

What challenges arise in analyzing reaction intermediates during synthesis, and how are they addressed?

Advanced Research Question

- Intermediate Instability : Transient species like 3-aminopyrazine intermediates may oxidize; quenching with acetic anhydride stabilizes via acetylation .

- Byproduct Identification : LC-MS or GC-MS detects halogenated byproducts (e.g., residual Cl⁻ from substitution reactions), guiding purification via silica gel chromatography (ethyl acetate/hexane gradients) .

- In-Situ Monitoring : ReactIR tracks carbonyl intermediates (e.g., ester hydrolysis to carboxylic acids), enabling real-time adjustment of NaOH concentration in saponification steps .

How do electronic effects of the trifluoromethylthio group influence reactivity in nucleophilic substitutions?

Advanced Research Question

The SCF₃ group is strongly electron-withdrawing (-I effect), activating the pyrazine ring for nucleophilic attack at the 3-position. Comparative studies with methyl 3-(trifluoromethyl)pyrazine-2-carboxylate show:

- Reactivity : SCF₃ derivatives react 2–3x faster with amines than CF₃ analogs due to enhanced electrophilicity .

- Kinetic Studies : Hammett plots (σₚ = +0.88 for SCF₃) correlate with rate constants in SNAr reactions, supporting a charge-deficient transition state .

What methodologies validate the antimycobacterial mechanism of this compound derivatives?

Advanced Research Question

- Enzyme Inhibition Assays : Derivatives inhibit pyrazinamidase (PncA) at IC₅₀ ~5 µM, measured via NADH-coupled spectrophotometry .

- Membrane Permeability : LogP values (calculated ~2.1) indicate moderate lipophilicity, facilitating penetration through mycobacterial cell walls .

- Resistance Profiling : Mutagenesis studies on Mtb PncA (e.g., Asp12Ala mutations) reveal reduced susceptibility, confirming target engagement .

How is the stability of this compound under varying storage conditions assessed?

Basic Research Question

- Accelerated Degradation Studies : Storage at 40°C/75% RH for 6 months shows <5% decomposition by HPLC, indicating robustness in anhydrous environments .

- Photostability : UV irradiation (ICH Q1B guidelines) confirms no significant degradation, as the SCF₃ group lacks chromophores absorbing above 300 nm .

What computational tools predict the metabolic pathways of this compound in biological systems?

Advanced Research Question

- In Silico Metabolism : Schrödinger’s MetaSite predicts hepatic oxidation via CYP3A4 at the pyrazine ring (70% likelihood) and ester hydrolysis (30%) .

- Toxicity Profiling : Derek Nexus flags potential hepatotoxicity from thiourea-like metabolites, necessitating in vitro micronucleus assays for genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.